molecular formula C12H16O3 B178049 2-(Pentyloxy)benzoic acid CAS No. 2200-82-0

2-(Pentyloxy)benzoic acid

Cat. No.: B178049
CAS No.: 2200-82-0
M. Wt: 208.25 g/mol
InChI Key: CNCMJNMYQXOHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentyloxy)benzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid where a pentyloxy group is attached to the benzene ring. This compound is known for its liquid crystalline properties and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentyloxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with 1-pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{C}_7\text{H}6\text{O}3 + \text{C}5\text{H}{12}\text{O} \rightarrow \text{C}{12}\text{H}{16}\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of pentyloxybenzoic acid derivatives with additional carboxyl or aldehyde groups.

    Reduction: Formation of 2-(Pentyloxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(Pentyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of enzyme activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 2-(Pentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit tyrosine phosphatases, which are enzymes that regulate the production of acetylcholine by breaking down its precursor molecule, choline. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4-(Pentyloxy)benzoic acid: Similar structure but with the pentyloxy group attached at the para position.

    2-(Butyloxy)benzoic acid: Similar structure but with a butyloxy group instead of a pentyloxy group.

    2-(Hexyloxy)benzoic acid: Similar structure but with a hexyloxy group instead of a pentyloxy group.

Uniqueness: 2-(Pentyloxy)benzoic acid is unique due to its specific liquid crystalline properties and its ability to inhibit tyrosine phosphatases. These characteristics make it valuable in both research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-pentoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCMJNMYQXOHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406522
Record name 2-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-82-0
Record name 2-(Pentyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2200-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pentyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Pentyloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Pentyloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Pentyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Pentyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Pentyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.